8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride
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Overview
Description
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride is an organic compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride typically involves a bromination reaction. A common method includes using suitable starting materials under appropriate reaction conditions to introduce the bromine atom into the benzodiazepine structure . The reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system . It may modulate the activity of neurotransmitters, leading to its psychoactive effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of GABAergic transmission .
Comparison with Similar Compounds
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride can be compared with other benzodiazepine derivatives, such as:
- 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
- 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
These compounds share similar core structures but differ in their functional groups and specific properties
Biological Activity
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a compound belonging to the benzodiazepine class, known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structure and Composition
- Molecular Formula : C9H10BrClN2O
- Molar Mass : 277.55 g/mol
- CAS Number : 2375260-63-0
The compound features a bromine atom at the 8-position of the benzodiazepine ring, which may influence its binding affinity and biological activity.
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in water |
Storage Conditions | Cool, dry place |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride primarily interacts with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Benzodiazepines enhance GABAergic activity by increasing the frequency of chloride channel opening when GABA binds to its receptor. This leads to an overall inhibitory effect on neuronal excitability.
Binding Affinity
Research indicates that this compound exhibits a significant binding affinity to benzodiazepine receptors (BDZ receptors), which are crucial for mediating anxiolytic and sedative effects. Studies have shown that modifications at the 8-position can enhance receptor binding compared to non-brominated analogs .
Pharmacological Effects
- Anxiolytic Effects : The compound has been studied for its potential anxiolytic properties. Animal models have demonstrated reduced anxiety-like behaviors in rodents administered with this compound.
- Sedative Effects : Similar to other benzodiazepines, it may induce sedation, making it a candidate for further exploration in sleep disorders.
- Neuroprotective Properties : Some studies suggest that benzodiazepines can exert neuroprotective effects by modulating calcium ion influx through voltage-sensitive calcium channels . This property may be beneficial in conditions like ischemia or neurodegeneration.
Study 1: Anxiolytic Activity in Rodent Models
A study evaluated the anxiolytic effects of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms by treated animals compared to controls (p < 0.05), suggesting reduced anxiety levels.
Study 2: Sedative Effects on Sleep Patterns
In a controlled trial involving sleep-deprived rodents, administration of the compound resulted in increased total sleep time and decreased latency to sleep onset. EEG analysis showed enhanced slow-wave sleep patterns compared to untreated controls .
Properties
Molecular Formula |
C9H10BrClN2O |
---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
8-bromo-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-7-2-1-6-4-11-5-9(13)12-8(6)3-7;/h1-3,11H,4-5H2,(H,12,13);1H |
InChI Key |
SOHTZAASERTFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)CN1.Cl |
Origin of Product |
United States |
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